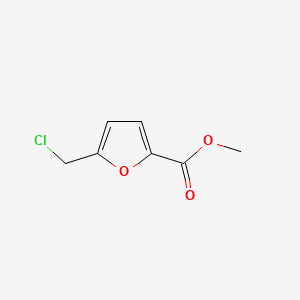

Methyl 5-(chloromethyl)-2-furoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117334. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-(chloromethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXMEBZOKUPCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175706 | |

| Record name | Methyl 5-(chloromethyl)-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-37-8 | |

| Record name | Methyl 5-chloromethyl-2-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(chloromethyl)-2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2144-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-(chloromethyl)-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(chloromethyl)-2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactions of Methyl 5-(chloromethyl)-2-furoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(chloromethyl)-2-furoate is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its furan core, substituted with both an electrophilic chloromethyl group and a nucleophilically-activatable ester, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactions, and detailed experimental protocols. Quantitative data is presented in structured tables for clear comparison, and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound, with the CAS number 2144-37-8, is a white to yellowish low-melting crystalline solid.[1] It is recognized for its utility as a precursor in the synthesis of a variety of biologically active molecules. Notably, it has been employed in the development of novel histone deacetylase (HDAC) inhibitors with anti-tumor properties, positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors, and non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists.[2] Its reactivity stems from the electrophilic nature of the chloromethyl group, which is susceptible to nucleophilic attack, and the ester functionality, which can be modified or used to direct reactions. This guide will delve into the primary synthetic routes to this compound and explore its diverse reactivity profile.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective methods: the Blanc-type chloromethylation of methyl 2-furoate and the chlorination of methyl 5-(hydroxymethyl)-2-furoate.

Blanc-Type Chloromethylation of Methyl 2-furoate

This classic electrophilic aromatic substitution reaction introduces a chloromethyl group onto the furan ring of the readily available methyl 2-furoate. The reaction typically utilizes paraformaldehyde as the formaldehyde source and a Lewis acid catalyst, such as zinc chloride, in the presence of anhydrous hydrogen chloride.[2]

Caption: Synthesis of this compound via Blanc-Type Chloromethylation.

Experimental Protocol:

A detailed experimental protocol for the Blanc-type chloromethylation of methyl 2-furoate is outlined below.

| Step | Procedure |

| 1 | In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, place methyl 2-furoate and a catalytic amount of anhydrous zinc chloride. |

| 2 | Add paraformaldehyde to the mixture. |

| 3 | Cool the flask in an ice bath and begin to bubble anhydrous hydrogen chloride gas through the stirred mixture. |

| 4 | Continue the reaction at a low temperature (typically 0-5 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC). |

| 5 | Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). |

| 6 | Wash the organic layer with saturated sodium bicarbonate solution and then with brine. |

| 7 | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. |

| 8 | Purify the crude product by vacuum distillation or column chromatography to yield pure this compound. |

Quantitative Data for Blanc-Type Chloromethylation:

| Parameter | Value |

| Typical Yield | 60-75% |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 2-4 hours |

Chlorination of Methyl 5-(hydroxymethyl)-2-furoate

An alternative synthetic route involves the chlorination of methyl 5-(hydroxymethyl)-2-furoate. This precursor can be synthesized from biomass-derived 5-(hydroxymethyl)furfural (HMF). The hydroxyl group is converted to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Experimental Protocol:

| Step | Procedure |

| 1 | In a round-bottom flask, dissolve methyl 5-(hydroxymethyl)-2-furoate in a dry, inert solvent (e.g., dichloromethane or chloroform). |

| 2 | Cool the solution in an ice bath and slowly add the chlorinating agent (e.g., thionyl chloride) dropwise with stirring. A catalytic amount of a base like pyridine may be added. |

| 3 | Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. |

| 4 | Carefully quench the reaction by pouring it over ice water. |

| 5 | Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. |

| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. |

| 7 | Purify by vacuum distillation or column chromatography. |

Quantitative Data for Chlorination:

| Parameter | Value |

| Typical Yield | >80% |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

Reactions of this compound

The primary reactivity of this compound is centered around the chloromethyl group, which readily undergoes nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups at the 5-position of the furan ring.

Caption: Overview of Nucleophilic Substitution Reactions of this compound.

Reactions with N-Nucleophiles

This compound reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, and azide ions, to form the corresponding N-substituted products.

Experimental Protocol (Reaction with an Amine):

| Step | Procedure |

| 1 | Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetonitrile). |

| 2 | Add the amine (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution. |

| 3 | Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). |

| 4 | Pour the reaction mixture into water and extract the product with an organic solvent. |

| 5 | Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. |

| 6 | Filter and concentrate the solution, and purify the product by column chromatography. |

Reactions with S-Nucleophiles

Sulfur nucleophiles, such as thiols and thioacetate, readily displace the chloride to form thioethers.

Experimental Protocol (Reaction with a Thiol):

| Step | Procedure |

| 1 | In a flask, dissolve the thiol in a polar solvent like ethanol or DMF. |

| 2 | Add a base (e.g., sodium ethoxide or potassium carbonate) to deprotonate the thiol and form the thiolate. |

| 3 | Add a solution of this compound in the same solvent to the thiolate solution. |

| 4 | Stir the reaction at room temperature until completion. |

| 5 | Work up the reaction by adding water and extracting with an organic solvent. |

| 6 | Purify the resulting thioether by chromatography. |

Reactions with O-Nucleophiles (Williamson Ether Synthesis)

The reaction with alkoxides or phenoxides proceeds via a Williamson ether synthesis to yield the corresponding ethers.

Experimental Protocol (Williamson Ether Synthesis):

| Step | Procedure |

| 1 | Prepare the alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride in a dry, aprotic solvent (e.g., THF or DMF). |

| 2 | Add this compound to the solution of the alkoxide. |

| 3 | Stir the reaction, with heating if necessary, until the starting material is consumed. |

| 4 | Carefully quench the reaction with water and extract the ether product. |

| 5 | Purify the product by distillation or chromatography. |

Reactions with C-Nucleophiles

Carbon nucleophiles, such as cyanide or enolates, can be used to form new carbon-carbon bonds. The reaction with cyanide is a common method to introduce a nitrile group, which can be further elaborated.

Experimental Protocol (Reaction with Cyanide):

| Step | Procedure |

| 1 | Dissolve this compound in a polar aprotic solvent like DMSO or DMF. |

| 2 | Add sodium or potassium cyanide to the solution. |

| 3 | Heat the reaction mixture (e.g., to 50-70 °C) and stir for several hours. |

| 4 | After completion, pour the mixture into water and extract the product. |

| 5 | Purify the resulting nitrile by column chromatography. |

Quantitative Data for Nucleophilic Substitution Reactions:

| Nucleophile Type | Product Type | Typical Yield |

| N-Nucleophile (Amine) | Amine | Good to Excellent |

| S-Nucleophile (Thiol) | Thioether | High |

| O-Nucleophile (Alkoxide) | Ether | Moderate to Good |

| C-Nucleophile (Cyanide) | Nitrile | Good |

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and references to spectroscopic data for this compound is provided below.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO₃ | [1] |

| Molecular Weight | 174.58 g/mol | [1] |

| Melting Point | 32-36 °C | [3] |

| Boiling Point | 114-116 °C at 3 mbar | [2] |

| Appearance | White to yellowish crystalline solid | [2] |

| Solubility | Insoluble in water, soluble in common organic solvents | [2] |

Spectroscopic Data:

Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for the characterization of this compound. This information can be found in various chemical databases.[4]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The synthetic methods described, particularly the Blanc-type chloromethylation, provide accessible routes to this compound. Its rich reactivity, dominated by nucleophilic substitution at the chloromethyl position, opens up a vast chemical space for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the necessary technical information for researchers to effectively synthesize and utilize this important chemical intermediate in their research endeavors.

References

- 1. This compound | C7H7ClO3 | CID 75065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – preparation and application - Georganics [georganics.sk]

- 3. This compound | CAS: 2144-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound(2144-37-8) 1H NMR spectrum [chemicalbook.com]

"Methyl 5-(chloromethyl)-2-furoate" properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 5-(chloromethyl)-2-furoate, a versatile heterocyclic building block. It covers the compound's structural details, physicochemical properties, synthesis protocols, and safety information, tailored for professionals in chemical synthesis and pharmaceutical development.

Compound Identity and Structure

This compound is a furan derivative characterized by a methyl ester at the C2 position and a chloromethyl group at the C5 position.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 2144-37-8[2][3][4][5] |

| IUPAC Name | methyl 5-(chloromethyl)furan-2-carboxylate[6] |

| Molecular Formula | C₇H₇ClO₃[2][3][4][7] |

| Molecular Weight | 174.58 g/mol [2][3][4][6][7] |

| SMILES String | COC(=O)c1ccc(CCl)o1[3][5][6][7] |

| InChI | 1S/C₇H₇ClO₃/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3[3][4][5][6][7] |

| InChIKey | PWXMEBZOKUPCST-UHFFFAOYSA-N[3][4][5][6][7] |

| Synonyms | Methyl 5-(chloromethyl)-2-furancarboxylate, 5-Chloromethyl-furan-2-carboxylic acid methyl ester[2][6] |

Physicochemical Properties

This compound is typically a white to yellow, low-melting crystalline solid or an oily liquid at temperatures above its melting point.[1][2] It is known to darken in color after extended storage.[1]

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | White to yellow/Low Melting Crystalline Solid or Oily Liquid[2] |

| Melting Point | 32-36 °C[2][3][4][5] |

| Boiling Point | 102 °C (15 mmHg)[2] / 114-116 °C (3 mbar)[1] |

| Density | 1.266 g/cm³[2] |

| Refractive Index | 1.493[2] |

| Flash Point | >230 °F (>110 °C)[2] |

| Solubility | Insoluble in water; Soluble in common organic solvents like Chloroform and slightly soluble in Methanol.[1][2] |

| Storage Temperature | 2-8°C or Refrigerator (+4°C)[2][3][5] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through two established routes. These methods leverage commercially available precursors, making it an accessible intermediate for various research applications.

This is a common method for producing the target compound.[1]

-

Objective: To synthesize this compound via chloromethylation of methyl furan-2-carboxylate.

-

Reagents:

-

Methyl furan-2-carboxylate (starting material)

-

Paraformaldehyde (source of formaldehyde)

-

Zinc chloride (Lewis acid catalyst)

-

Anhydrous hydrogen chloride

-

-

Methodology:

-

Combine commercially available methyl furan-2-carboxylate with paraformaldehyde and zinc chloride in a suitable reaction vessel.

-

Introduce anhydrous hydrogen chloride gas into the mixture.

-

The reaction proceeds as a classic Blanc-type chloromethylation, where the chloromethyl group is installed onto the furan ring.

-

Upon completion, the reaction mixture is worked up using standard organic chemistry techniques, which may include quenching, extraction, and washing.

-

The crude product is then purified, typically via distillation or chromatography, to yield pure this compound.

-

An alternative synthesis involves the chlorination of a hydroxymethyl derivative.[1]

-

Objective: To synthesize this compound by chlorinating methyl 5-(hydroxymethyl)-2-furoate.

-

Reagents:

-

Methyl 5-(hydroxymethyl)-2-furoate (starting material, can be obtained from D-glucono-δ-lactone)[1]

-

A suitable chlorinating agent (e.g., thionyl chloride, oxalyl chloride).

-

-

Methodology:

-

Dissolve the starting material, methyl 5-(hydroxymethyl)-2-furoate, in an appropriate anhydrous solvent.

-

Slowly add the chlorinating agent to the solution, often at reduced temperatures to control the reaction rate.

-

Allow the reaction to proceed until the starting material is consumed, as monitored by techniques like TLC or GC.

-

Carefully quench any excess chlorinating agent.

-

Isolate the product through an aqueous workup and extraction with an organic solvent.

-

Purify the final compound using distillation or column chromatography.

-

Caption: Synthetic routes to this compound.

Applications in Synthesis

This compound is a key building block for synthesizing various biologically active compounds.[1] The reactive chloromethyl group allows for nucleophilic substitution, enabling the extension of the molecular framework.

Its documented applications include serving as a starting material for:

-

Histone Deacetylase (HDAC) Inhibitors: Used in the synthesis of conjugated hydroxamic acids which have shown potential as anti-tumor agents.[1]

-

NMDA Receptor Modulators: Employed in the creation of furan-2-carboxamide analogues that act as positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors.[1]

-

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: Utilized to synthesize novel non-peptide antagonists for GnRH receptors, which may be useful in treating hormone-dependent cancers.[1]

-

Antimicrobial Agents: The compound has been investigated for its use in inhibiting iron uptake in gram-negative bacteria.[2][8]

-

Osteoporosis Therapeutics: It has also been explored as a therapeutic agent for treating osteoporosis.[2][8]

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

Proper safety precautions must be observed when handling this compound due to its corrosive nature.

Table 3: GHS Safety Information

| Category | Information |

|---|---|

| Pictogram | GHS05 (Corrosion)[3][5] |

| Signal Word | Danger [3][5] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[3][6][9] |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363[3][5] |

| Hazard Class | Skin Corrosion 1B[3][5][6] |

| Personal Protective Equipment | Eyeshields, faceshields, gloves, suitable respirator (e.g., type P3).[3][5] |

Users should consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated chemical fume hood.[9][10]

Spectroscopic Analysis Protocols

Structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic methods.

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the compound in a deuterated solvent such as chloroform-d (CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Expected ¹H NMR signals would include a singlet for the methyl ester protons, two doublets for the furan ring protons, and a singlet for the chloromethyl protons.

-

-

Objective: To identify characteristic functional groups.

-

Methodology:

-

Sample Preparation: As the compound can be a low-melting solid or liquid, a thin film can be prepared by placing a small amount between two NaCl or KBr salt plates. Alternatively, an ATR-IR spectrum can be obtained directly.[6]

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the 4000-400 cm⁻¹ range. Key expected peaks include C=O stretching for the ester, C-O stretching, and C-H stretching vibrations.

-

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[11]

-

Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole).

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight (174.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion cluster (M⁺ and M⁺+2).[12]

-

References

- 1. This compound – preparation and application - Georganics [georganics.sk]

- 2. Cas 2144-37-8,this compound | lookchem [lookchem.com]

- 3. This compound 97 2144-37-8 [sigmaaldrich.com]

- 4. This compound | CAS: 2144-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound 97 2144-37-8 [sigmaaldrich.com]

- 6. This compound | C7H7ClO3 | CID 75065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | 2144-37-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Methyl 2-furoate [webbook.nist.gov]

An In-Depth Technical Guide to Methyl 5-(chloromethyl)-2-furoate (CAS: 2144-37-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(chloromethyl)-2-furoate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and novel materials. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its significant applications in drug discovery and development. Particular focus is given to its role as a precursor to histone deacetylase (HDAC) inhibitors, N-Methyl-D-aspartate (NMDA) receptor modulators, and gonadotropin-releasing hormone (GnRH) receptor antagonists. This document aims to be a critical resource for scientists leveraging this important synthetic intermediate.

Chemical and Physical Properties

This compound is a white to yellow crystalline solid or oily liquid at room temperature.[1] It is characterized by its furan ring substituted with a methyl ester at the 2-position and a reactive chloromethyl group at the 5-position. This structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2144-37-8 | [1][2] |

| Molecular Formula | C₇H₇ClO₃ | [1] |

| Molecular Weight | 174.58 g/mol | [1] |

| Appearance | White to yellow/Low Melting Crystalline Solid or Oily Liquid | [1] |

| Melting Point | 32-36 °C (lit.) | [1][2] |

| Boiling Point | 102 °C (15 mmHg); 114-116 °C (3 mbar) | [1][3] |

| Density | 1.266 g/cm³ | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Refractive Index | 1.493 | [1] |

| Solubility | Soluble in Chloroform, Methanol (Slightly); Insoluble in water | [1][3] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][4] |

Synthesis and Reactivity

The primary route for the industrial and laboratory synthesis of this compound is the Blanc-type chloromethylation of the readily available Methyl 2-furoate.[3] An alternative, though less common, method involves the chlorination of the corresponding 5-hydroxymethyl derivative.[3] The key feature of its reactivity is the chloromethyl group, which is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups.

Experimental Protocols

This protocol describes a general procedure for the chloromethylation of an aromatic ester, adapted for the synthesis of this compound.

Materials:

-

Methyl 2-furoate

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride)

-

Ice-water bath

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with a drying tube, add Methyl 2-furoate, paraformaldehyde, and a catalytic amount of anhydrous zinc chloride to the anhydrous solvent.

-

Cool the mixture in an ice-water bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred mixture at a steady rate. The reaction is typically carried out at a low temperature (e.g., 0-10 °C) to control exothermicity.

-

After the HCl addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it into a beaker of ice water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

This protocol details the Sₙ2 reaction of this compound with hydroquinone, demonstrating its utility in monomer synthesis for polyesters.[1]

Materials:

-

Hydroquinone

-

Dimethyl sulfoxide (DMSO)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

This compound

-

Nitrogen atmosphere apparatus

-

Ice water

-

Acetone (for recrystallization)

Procedure:

-

Into a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add hydroquinone (10.0 g, 90.8 mmol) and DMSO (250 mL).

-

Stir the mixture until the hydroquinone is completely dissolved.

-

Add anhydrous K₂CO₃ (26.4 g, 191 mmol) to the flask.

-

Add this compound (31.7 g, 182 mmol) to the reaction mixture.

-

Stir the reaction mixture vigorously for 24 hours at room temperature under a nitrogen atmosphere.[1]

-

Pour the resulting suspension into 2000 mL of ice water to precipitate the crude product.

-

Collect the beige-colored crude product by filtration and wash it thoroughly with water.

-

Dry the product under vacuum.

-

Purify the crude product by recrystallization from acetone to obtain the pure monomer as off-white crystals.[1]

Applications in Drug Discovery and Development

The dual functionality of this compound makes it an invaluable starting material for creating complex molecules with significant therapeutic potential. Its furan core and reactive chloromethyl handle are exploited to build scaffolds that target a range of biological systems.

Precursor to Histone Deacetylase (HDAC) Inhibitors

This compound is used in the synthesis of conjugated hydroxamic acids, which are potent anti-tumor histone deacetylase (HDAC) inhibitors.[3] The general synthetic strategy involves using the furoate as a scaffold to attach a linker and a zinc-binding group (like a hydroxamic acid) that can interact with the active site of HDAC enzymes.

Figure 1. Synthetic workflow for HDAC inhibitors.

Intermediate for NMDA Receptor Modulators

This furoate derivative serves as a starting material for furan-2-carboxamide analogues that act as novel positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors.[3] These modulators are of interest for treating neurological and psychiatric disorders. The synthesis typically involves the reaction of the chloromethyl group with an appropriate amine to introduce the desired pharmacophore.

Figure 2. General synthesis of NMDA receptor modulators.

Building Block for GnRH Receptor Antagonists

This compound is also utilized in the synthesis of novel guanidine-derived non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists.[3] These compounds have potential therapeutic applications in hormone-dependent diseases such as prostate and breast cancer. The furan moiety acts as a central scaffold to which other key structural elements are attached.

Other Applications

Beyond these specific therapeutic targets, this compound is also investigated for other biological activities. It has been used as an antimicrobial agent by inhibiting iron uptake in gram-negative bacteria and has been explored as a potential therapeutic agent for treating osteoporosis.[1]

Safety and Handling

This compound is classified as a corrosive substance. It is known to cause severe skin burns and eye damage.[5][6]

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

| GHS Pictogram | GHS05 | Corrosion |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container, typically under refrigeration (2-8°C).[1][4]

Conclusion

This compound (CAS 2144-37-8) is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its chloromethyl group provide a robust platform for the development of complex molecules. For researchers in medicinal chemistry and drug development, this compound offers a reliable starting point for the synthesis of novel therapeutics targeting a diverse range of diseases, from cancer to neurological disorders. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. vdoc.pub [vdoc.pub]

- 5. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methyl 5-(chloromethyl)-2-furoate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Methyl 5-(chloromethyl)-2-furoate, a versatile building block in organic synthesis, particularly for the development of biologically active compounds. This document covers its chemical identity, physicochemical properties, synthesis protocols, and its application in the synthesis of notable therapeutic agents.

Chemical Identity

-

IUPAC Name: methyl 5-(chloromethyl)furan-2-carboxylate[1]

Synonyms:

-

5-CHLOROMETHYL-FURAN-2-CARBOXYLIC ACID METHYL ESTER[5]

-

METHYL 5-(CHLOROMETHYL)-2-FURANCARBOXYLATE[5]

-

TIMTEC-BB SBB003794[2]

-

OTAVA-BB BB7118560750[2]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Physical State | White to yellow crystalline solid or oily liquid | [2][5][6] |

| Melting Point | 29-36 °C | [2][6] |

| Boiling Point | 114-116 °C at 3 mbar; 102 °C at 15 mmHg | [2][6] |

| Density | 1.266 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in usual organic solvents like Chloroform and Methanol (Slightly) | [2][6] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols: Synthesis

This compound can be synthesized through several routes. Two primary methods are detailed below.

Method 1: Blanc-type Chloromethylation

This common method involves the chloromethylation of commercially available methyl furan-2-carboxylate.[6]

-

Reactants:

-

Methyl furan-2-carboxylate

-

Paraformaldehyde

-

Zinc chloride (catalyst)

-

Anhydrous hydrogen chloride

-

-

Procedure:

-

Combine methyl furan-2-carboxylate, paraformaldehyde, and zinc chloride in a suitable reaction vessel.

-

Introduce anhydrous hydrogen chloride into the mixture.

-

The reaction proceeds, leading to the formation of this compound.

-

The product is then isolated and purified using standard laboratory techniques.

-

Method 2: Chlorination of Hydroxymethyl Derivative

An alternative synthesis route starts from the corresponding hydroxymethyl compound, which can be derived from D-glucono-δ-lactone.[6]

-

Starting Material: Methyl 5-(hydroxymethyl)furan-2-carboxylate

-

Reagent: A suitable chlorinating agent (e.g., thionyl chloride, phosphorus trichloride).

-

Procedure:

-

Dissolve Methyl 5-(hydroxymethyl)furan-2-carboxylate in an appropriate inert solvent.

-

Slowly add the chlorinating agent to the solution while maintaining a controlled temperature.

-

Allow the reaction to proceed to completion.

-

Quench the reaction and work up the mixture to isolate the crude product.

-

Purify the crude this compound via recrystallization or chromatography.

-

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules. Its utility as a versatile building block has been demonstrated in the development of potential therapeutics for a range of diseases.[6]

-

Anti-Tumor Agents: It has been used in the synthesis of conjugated hydroxamic acids which act as potent histone deacetylase (HDAC) inhibitors for cancer therapy.[6]

-

Neurological Disorders: This compound served as a starting material for the synthesis of furan-2-carboxamide analogues, which are novel positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors, showing potential for treating neurological conditions.[6]

-

Hormone-Dependent Cancers: It was utilized in the synthesis of novel guanidine-derived non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists. These antagonists may be useful therapeutic agents for treating hormone-dependent pathologies such as prostate and breast cancer.[6]

-

Antimicrobial Agents: It is used as an antimicrobial agent for inhibiting iron uptake in gram-negative bacteria.[2][5]

-

Osteoporosis Treatment: The compound has been investigated as a therapeutic agent for the treatment of osteoporosis.[2][5]

Visualized Synthesis Workflow

The following diagram illustrates the general synthetic utility of this compound as a precursor to various classes of biologically active compounds.

Caption: Synthetic pathways from this compound.

References

- 1. This compound | C7H7ClO3 | CID 75065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2144-37-8 [chemicalbook.com]

- 3. This compound | CAS: 2144-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Cas 2144-37-8,this compound | lookchem [lookchem.com]

- 6. This compound – preparation and application - Georganics [georganics.sk]

The Versatile Building Block: A Technical Guide to Methyl 5-(chloromethyl)-2-furoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(chloromethyl)-2-furoate is a reactive and versatile bifunctional molecule that has emerged as a valuable building block in the landscape of modern organic synthesis. Its unique structure, featuring a reactive chloromethyl group and an ester moiety on a furan ring, provides a gateway to a diverse array of complex molecular architectures. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2144-37-8[1][2] |

| Molecular Formula | C₇H₇ClO₃[1] |

| Molecular Weight | 174.58 g/mol [1][2] |

| Appearance | White to yellow crystalline solid or oily liquid[3] |

| Melting Point | 29-36 °C[2][3] |

| Boiling Point | 114-116 °C at 3 mbar[3] |

| Solubility | Insoluble in water; soluble in common organic solvents[3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 7.06 (d, J = 3.5 Hz, 1H), 6.44 (d, J = 3.5 Hz, 1H), 4.55 (s, 2H), 3.89 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 158.4, 153.9, 145.0, 118.5, 111.4, 52.3, 36.7 |

| Mass Spectrum (EI) | m/z (%): 174 (M+, 25), 139 (100), 111 (20), 83 (15), 53 (10) |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of any chemical building block. This section provides protocols for the synthesis of this compound and its subsequent use in the preparation of biologically active molecules.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Blanc-type chloromethylation of methyl 2-furoate and the esterification of 5-(chloromethyl)furan-2-carbonyl chloride.

Protocol 1: Blanc-type Chloromethylation of Methyl 2-furoate

This classical method involves the reaction of methyl 2-furoate with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.[3][4]

-

Reagents and Equipment:

-

Methyl 2-furoate

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Anhydrous solvent (e.g., Dichloromethane)

-

Round-bottom flask with a gas inlet tube, stirrer, and reflux condenser

-

Ice bath

-

Drying tube

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous zinc chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through the mixture for 15-20 minutes.

-

Add methyl 2-furoate (1 equivalent) and paraformaldehyde (1.5 equivalents) to the reaction mixture.

-

Continue bubbling HCl gas through the mixture at a slow rate while allowing the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

-

Protocol 2: Esterification of 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC)

This two-step procedure involves the oxidation of 5-(chloromethyl)furfural (CMF) to the corresponding acid chloride, followed by esterification.[5][6]

-

Step 1: Synthesis of 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) from CMF [6][7]

-

Reagents and Equipment:

-

5-(chloromethyl)furfural (CMF)

-

tert-Butyl hypochlorite (t-BuOCl)

-

Round-bottom flask wrapped in aluminum foil

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask protected from light, add 5-(chloromethyl)furfural (1 equivalent).

-

Add tert-butyl hypochlorite (6 equivalents) to the flask.

-

Stir the mixture vigorously at room temperature for 24 hours. The reaction is typically performed neat.

-

The resulting 5-(chloromethyl)furan-2-carbonyl chloride can be used directly in the next step or purified by vacuum distillation. A yield of approximately 85% can be expected based on ¹H NMR analysis.[6]

-

-

-

Step 2: Synthesis of this compound [5]

-

Reagents and Equipment:

-

Crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC)

-

Anhydrous Methanol

-

Potassium Carbonate (K₂CO₃)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the crude CMFCC (1 equivalent) in anhydrous methanol.

-

Add a stoichiometric amount of potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the mixture through a pad of silica gel to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain this compound. This method can provide a high yield of up to 96%.[5]

-

-

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various classes of therapeutic agents.

Protocol 3: Synthesis of a Furoate-Based Histone Deacetylase (HDAC) Inhibitor Intermediate

This protocol outlines a general procedure for the nucleophilic substitution of the chloromethyl group, a common step in the synthesis of HDAC inhibitors.[3]

-

Reagents and Equipment:

-

This compound

-

A primary or secondary amine (e.g., a protected amino acid ester)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

-

Anhydrous solvent (e.g., Acetonitrile or DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the amine (1.1 equivalents) and DIPEA (1.5 equivalents) in the anhydrous solvent.

-

Add a solution of this compound (1 equivalent) in the same solvent dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by column chromatography on silica gel.

-

Table 3: Representative Bioactivities of Compounds Synthesized from this compound

| Target Class | Example Compound Structure | Bioactivity (IC₅₀/EC₅₀) | Reference |

| HDAC Inhibitors | Furan-based hydroxamic acid | Varies depending on the specific structure, often in the nanomolar range. | [3][8] |

| NMDA Receptor Modulators | Furan-2-carboxamide analogues | Can act as positive allosteric modulators. | [3] |

| GnRH Receptor Antagonists | Guanidine-derived non-peptide structures | Potent antagonists for hormone-dependent pathologies. | [3][9] |

Visualizing Synthetic Pathways and Relationships

Graphviz diagrams are provided below to illustrate the synthetic utility and logical connections of this compound.

Caption: Synthetic routes to and applications of this compound.

Caption: Common reaction pathways involving this compound.

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the differential reactivity of its two functional groups allow for the efficient construction of complex molecular scaffolds. As demonstrated, this reagent has played a pivotal role in the development of novel inhibitors and modulators for a range of significant biological targets. The detailed protocols and data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this compound in their own research endeavors, particularly in the pursuit of new therapeutic agents. As the demand for innovative drug candidates continues to grow, the importance of such adaptable and powerful building blocks in the synthetic chemist's toolbox cannot be overstated.

References

- 1. This compound | C7H7ClO3 | CID 75065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 2144-37-8 [sigmaaldrich.com]

- 3. This compound – preparation and application - Georganics [georganics.sk]

- 4. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. escholarship.org [escholarship.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design and Synthesis of Novel Histone Deacetylase Inhibitor Derived from Nuclear Localizasion Signal Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 5-(chloromethyl)-2-furoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Methyl 5-(chloromethyl)-2-furoate (CAS No: 2144-37-8), a key intermediate in synthetic organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

-

IUPAC Name: methyl 5-(chloromethyl)furan-2-carboxylate

-

Appearance: White to yellow crystalline solid.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Protons | Multiplicity | Expected Chemical Shift (ppm) |

| -OCH₃ (Methyl ester) | Singlet | ~3.8 |

| -CH₂Cl (Chloromethyl) | Singlet | ~4.7 |

| Furan Ring Protons | Doublet | ~6.5 and ~7.2 |

¹³C NMR (Carbon-13 NMR) Data

Detailed ¹³C NMR data is not currently available in public spectral databases. The expected carbon environments are listed below.

| Carbon | Expected Chemical Shift (ppm) |

| -OCH₃ (Methyl ester) | ~52 |

| -CH₂Cl (Chloromethyl) | ~36 |

| C=O (Ester carbonyl) | ~158 |

| Furan Ring Carbons | ~112, ~119, ~145, ~153 |

Infrared (IR) Spectroscopy

The IR spectrum was obtained using Fourier Transform Infrared (FTIR) spectroscopy on a melt of the compound using a capillary cell.[1] The characteristic absorption bands are indicative of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch (furan ring) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1580, ~1470 | Medium-Strong | C=C stretch (furan ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry data was acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The major fragments observed are listed below.

| m/z | Relative Intensity | Possible Fragment |

| 174 | Moderate | [M]⁺ (Molecular ion) |

| 143 | High | [M - OCH₃]⁺ |

| 139 | Highest | [M - Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the acquisition of the data for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube to a final volume of 0.6-0.7 mL.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

-

The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz).

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Key parameters include a spectral width of approximately 200-220 ppm, a longer acquisition time, and a relaxation delay of 2-10 seconds to ensure proper relaxation of all carbon nuclei.

-

The FID is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Melt on KBr plates):

-

Place a small amount of solid this compound onto a potassium bromide (KBr) plate.

-

Gently heat the plate to melt the solid, then place a second KBr plate on top to create a thin liquid film.

-

Allow the sample to cool and solidify between the plates.

FTIR Analysis:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr plates containing the sample are placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction (GC-MS):

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.

-

The separated compound elutes from the GC column and enters the mass spectrometer.

Mass Analysis:

-

In the ion source (commonly using electron impact, EI), the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. This compound | C7H7ClO3 | CID 75065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 5-(氯甲基)-2-糠酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound | CAS: 2144-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

The Pivotal Role of Methyl 5-(chloromethyl)-2-furoate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-(chloromethyl)-2-furoate, a versatile difunctional furan derivative, has emerged as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring both a reactive chloromethyl group and a methyl ester, allows for sequential and site-selective modifications, making it an invaluable starting material in the quest for novel therapeutics. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic and biological pathways.

Core Applications in Drug Discovery

This compound serves as a key intermediate in the development of compounds targeting a range of diseases. Its utility has been demonstrated in the synthesis of potent and selective inhibitors and modulators for several important biological targets.

Histone Deacetylase (HDAC) Inhibitors for Oncology

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. This compound is a key precursor for the synthesis of novel HDAC inhibitors. The furan scaffold can be elaborated to incorporate a zinc-binding group, typically a hydroxamic acid, which is essential for potent HDAC inhibition.

A general synthetic approach involves the nucleophilic substitution of the chloromethyl group, followed by modification of the methyl ester to introduce the hydroxamic acid moiety.

A [label="this compound", fillcolor="#F1F3F4"]; B [label="Nucleophilic Substitution\n(e.g., with an amine or thiol)", fillcolor="#FFFFFF"]; C [label="Furan Intermediate with\nSurface Recognition Moiety", fillcolor="#F1F3F4"]; D [label="Hydrolysis of Methyl Ester", fillcolor="#FFFFFF"]; E [label="Amide Coupling with\nHydroxylamine", fillcolor="#FFFFFF"]; F [label="Hydroxamic Acid-based\nHDAC Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; }

Quantitative Data on HDAC Inhibitors Derived from Furan Scaffolds

| Compound Class | Target HDAC Isoform(s) | IC50 Values | Reference |

| Pyrimidine-based hydroxamic acids | HDAC4, HDAC8 | 1.2 µM - 16.6 µM | [1] |

| Thienopyrimidine-hydroxamic acids | HDAC6 | >23% inhibition at 10 µM | |

| Ligustrazine-based hydroxamic acids | HDAC1, HDAC2 | 53.7 nM - 2434.7 nM | [2] |

Experimental Protocol: Synthesis of a Furan-Based Hydroxamic Acid

The following is a general procedure for the synthesis of pyrimidine-based hydroxamic acids, which can be adapted using a furan intermediate derived from this compound.[1]

-

Ester Intermediate Synthesis: To a solution of the furan-containing carboxylic acid (1 mmol) in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU, 1.1 mmol) and a base (e.g., NMM, excess). Stir the mixture for 15 minutes. Add the desired amine (1.4 mmol) and continue stirring for 3 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the ester intermediate.

-

Hydroxamic Acid Formation: To a mixture of the ester intermediate (1 mmol) and hydroxylamine hydrochloride (3 mmol) in water (3 mL), add a solution of potassium hydroxide (7 mmol) in water (1 mL) dropwise at 0-5 °C. Stir the reaction mixture at this temperature for 1-4 hours. Acidify the mixture to pH 5-6 with concentrated HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the final hydroxamic acid.[1]

N-Methyl-D-aspartate (NMDA) Receptor Modulators for Neurological Disorders

NMDA receptors are ionotropic glutamate receptors that are fundamental for synaptic plasticity and memory function. Their dysfunction is implicated in various neurological and psychiatric disorders. This compound has been utilized in the synthesis of furan-2-carboxamide analogues that act as positive allosteric modulators of NMDA receptors.

A [label="this compound", fillcolor="#F1F3F4"]; B [label="Reaction with Amine", fillcolor="#FFFFFF"]; C [label="Furan-2-carboxamide\nIntermediate", fillcolor="#F1F3F4"]; D [label="Further Functionalization", fillcolor="#FFFFFF"]; E [label="NMDA Receptor Modulator", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; }

Quantitative Data on NMDA Receptor Modulators

| Compound Class | Target | IC50/EC50 Values | Reference |

| Biphenyl-based NAMs | NMDA Receptor | 50 nM | [3][4] |

| GluN2A-selective PAMs | NMDA Receptor | Potent (specific values not detailed in snippets) | [5] |

Experimental Protocol: Synthesis of Furan-2-Carboxamides

A general method for the synthesis of furan-2-carboxamides involves the following steps:

-

Activation of the Carboxylic Acid: To a solution of 2-furoic acid (derived from the hydrolysis of the methyl ester of a this compound derivative) (1 equivalent) in an appropriate solvent (e.g., THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents). Stir the mixture for 2 hours at 45°C.[6]

-

Amide Formation: To the activated carboxylic acid solution, add the desired aniline or amine (1.1 equivalents) and continue stirring for 18-20 hours at 45°C.[6]

-

Workup and Purification: Remove the solvent under vacuum. Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium bicarbonate. Dry the organic layer with sodium sulfate and purify the product by flash column chromatography.[6]

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists for Hormone-Dependent Cancers

GnRH receptor antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis.[7] this compound can be used to construct the core scaffold of non-peptide GnRH antagonists, often incorporating guanidine moieties.

A [label="this compound", fillcolor="#F1F3F4"]; B [label="Multistep Synthesis", fillcolor="#FFFFFF"]; C [label="Guanidine-containing\nFuran Intermediate", fillcolor="#F1F3F4"]; D [label="Final Elaboration", fillcolor="#FFFFFF"]; E [label="GnRH Receptor Antagonist", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; }

Experimental Protocol: General Synthesis of Guanidine Derivatives

While a direct protocol starting from this compound for GnRH antagonists is not detailed in the provided search results, a general method for the synthesis of guanidine derivatives from thioureas is as follows:

-

Reaction Setup: To a solution of the thiourea precursor (1 equivalent) and an equal amount of an amine in anhydrous dimethylformamide (DMF), add mercury(II) chloride and triethylamine.[3]

-

Reaction and Workup: Stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction is worked up by filtration and purification of the crude product, often by crystallization or chromatography, to yield the guanidine derivative.[3]

Antibacterial Agents

The furan nucleus is a well-established pharmacophore in antibacterial drug discovery. Derivatives of this compound have been investigated for their potential to inhibit bacterial growth, including activity against Gram-positive and Gram-negative bacteria.

Quantitative Data on Antibacterial Furan Derivatives

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 1 - 500 | [8][9][10] |

| Bacillus cereus | 4 - 500 | [8][9][10] |

| Bacillus subtilis | 4 | [9] |

| Escherichia coli | 32-64 | [9] |

| Salmonella Typhi | 32-64 | [9] |

| Serratia marcescens | 32-64 | [9] |

| Pseudomonas aeruginosa | 32-64 | [9] |

Experimental Protocol: Antibacterial Susceptibility Testing (Microdilution Method)

-

Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight. The bacterial suspension is then diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 cfu/mL).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Agents for Osteoporosis Treatment

Osteoporosis is a disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Research into novel therapeutics has explored the use of furan derivatives, and this compound is a potential starting material for the synthesis of compounds that may promote bone formation or inhibit bone resorption. While direct evidence of its use in synthesizing currently marketed osteoporosis drugs is limited, its versatility makes it a candidate for developing new chemical entities in this therapeutic area.

Quantitative Data on Furan Derivatives for Osteoporosis

| Compound | Target/Assay | IC50/Activity | Reference |

| 2-NMPA derivative (11h) | Osteoclastogenesis Inhibition | IC50 = 358.29 nM | [6] |

Conclusion

This compound is a cornerstone in the construction of complex and biologically active molecules. Its reactivity and versatility have enabled medicinal chemists to explore novel chemical space in the pursuit of treatments for a wide range of diseases, from cancer and neurological disorders to infectious diseases and osteoporosis. The continued exploration of this valuable building block is poised to yield further innovations in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. GnRH Antagonists: The Promise of Treating Sex-Hormone-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and evaluation of 2-NMPA derivatives as potential agents for prevention of osteoporosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of Methyl 5-(chloromethyl)-2-furoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(chloromethyl)-2-furoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring an electron-rich furan ring, an ester moiety, and a reactive chloromethyl group, makes it a valuable building block for the synthesis of a wide array of complex organic compounds. This guide provides a comprehensive overview of the core reaction mechanisms associated with this compound, focusing on its synthesis and principal reactivity pathways. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Introduction

This compound (CAS No. 2144-37-8) is a white to yellowish crystalline solid at room temperature.[1] Its utility stems from the orthogonal reactivity of its functional groups. The chloromethyl group at the 5-position acts as a potent electrophile, analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution reactions. This reactivity is central to its role as a key intermediate for introducing the methyl furoate moiety into larger molecular scaffolds. The compound serves as a starting material in the synthesis of various biologically active molecules, including anti-tumor agents, modulators of N-Methyl-D-aspartate (NMDA) receptors, and antagonists for the gonadotropin-releasing hormone receptor.[1][2]

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The two most prominent methods are the direct chloromethylation of a furan precursor and the chlorination of a hydroxymethyl derivative.

Chloromethylation of Methyl 2-furoate

A common and direct method is the Blanc-type chloromethylation of commercially available methyl 2-furoate.[1] This electrophilic substitution reaction involves treating the furan ester with a source of formaldehyde (such as paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[1]

Chlorination of Methyl 5-(hydroxymethyl)-2-furoate

An alternative and often high-yielding route involves the chlorination of methyl 5-(hydroxymethyl)-2-furoate.[1] The precursor can be synthesized from biomass-derived sources like 5-(hydroxymethyl)furfural (HMF) or D-glucono-δ-lactone.[1][2] The hydroxyl group is readily converted to a chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This pathway is advantageous as it avoids the harsh conditions of the Blanc reaction and often proceeds with higher selectivity.

Core Reaction Mechanisms: Nucleophilic Substitution

The primary utility of this compound in synthesis is derived from the high reactivity of the chloromethyl group in nucleophilic substitution reactions. The furan ring, being electron-rich and aromatic, stabilizes the transition state and any potential carbocation intermediate, much like a benzyl group. This allows the reaction to proceed via SN1 or SN2 mechanisms, depending on the nucleophile, solvent, and reaction conditions.

General Nucleophilic Substitution Pathway

A wide variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This versatility makes the compound a key building block.[3]

SN2 Mechanism

With strong, unhindered nucleophiles (e.g., CN⁻, RS⁻, R₂NH) in polar aprotic solvents (e.g., DMF, DMSO, acetone), the reaction typically proceeds via a bimolecular (SN2) mechanism.[3] This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of configuration (though the carbon is achiral in this case).

SN1 Mechanism

In the presence of weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents, an SN1 mechanism may be favored. The reaction proceeds through a stabilized furfuryl carbocation intermediate. The electron-donating character of the furan ring's oxygen atom provides significant resonance stabilization to this intermediate. The chlorination of 5-(hydroxymethyl)furfural (HMF) to its chloro-derivative is noted to proceed via an SN1 mechanism in aqueous media.[4]

Experimental Protocols and Data

While specific, proprietary experimental data is often confined to subscription-based journals, general protocols can be established based on analogous reactions found in open literature.

General Protocol for Nucleophilic Substitution with an N-Nucleophile

This protocol describes a typical procedure for reacting this compound with a nitrogen nucleophile, such as in a Gabriel synthesis to form a primary amine after deprotection.[3]

Tabulated Reaction Data

The following table summarizes typical reaction conditions for nucleophilic substitution reactions involving benzylic-type chlorides, which are analogous to this compound.

| Nucleophile Type | Example Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) | Product Type |

| Nitrogen | Potassium Phthalimide | DMF | 80 - 90 | 85 - 95 | Protected Amine |

| Sulfur | Potassium Thioacetate | Acetone | Room Temp. | 90 - 98 | Thioester |

| Oxygen | Sodium Phenoxide | DMF | 50 - 70 | 80 - 90 | Aryl Ether |

| Carbon | Sodium Cyanide | DMSO | 50 - 60 | 80 - 92 | Nitrile |

Note: Data is representative of analogous systems and serves as a guideline. Actual yields and conditions may vary.[3]

Applications in Drug Development

The ability to easily form new bonds makes this compound a valuable intermediate in the synthesis of pharmaceuticals.

-

HDAC Inhibitors : It has been used in the synthesis of conjugated hydroxamic acids, which are potent anti-tumor histone deacetylase (HDAC) inhibitors.[1]

-

NMDA Receptor Modulators : The compound served as a starting material for furan-2-carboxamide analogues that act as positive allosteric modulators of NMDA receptors, with potential applications as antidepressants.[1][2]

-

Hormone-Dependent Cancer Therapy : It was employed in the synthesis of novel non-peptide antagonists for the gonadotropin-releasing hormone (GnRH) receptor, which may be useful for treating hormone-dependent cancers.[1]

-

Antimicrobial Agents : The molecule is used as an antimicrobial agent that inhibits iron uptake in gram-negative bacteria.[2]

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its core reactivity is dominated by the facile nucleophilic displacement of the chloride on the C5-methyl group, a reaction enabled by the stabilizing influence of the adjacent furan ring. Understanding the SN1 and SN2 mechanistic pathways is key to controlling its reactivity and successfully employing it in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a foundational framework for researchers to leverage the synthetic potential of this important building block.

References

An In-depth Technical Guide to Methyl 5-(chloromethyl)-2-furoate: Synthesis, Derivatization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(chloromethyl)-2-furoate is a pivotal heterocyclic building block in medicinal chemistry. Its reactive chloromethyl group, coupled with the stable furan core, makes it an exceptionally versatile precursor for a diverse range of derivatives and analogs. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its role as a starting material for developing potent therapeutic agents, including histone deacetylase (HDAC) inhibitors and N-Methyl-D-aspartate (NMDA) receptor modulators. Detailed experimental protocols, tabulated quantitative data, and pathway diagrams are presented to support advanced research and drug development endeavors.

Core Compound: this compound

This compound, with CAS number 2144-37-8, is a bifunctional molecule featuring a methyl ester at the 2-position and a reactive chloromethyl group at the 5-position of the furan ring. This substitution pattern makes it an ideal electrophile for elaboration into more complex molecules.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory handling and reaction planning.

| Property | Value | References |

| Molecular Formula | C₇H₇ClO₃ | [2][3] |

| Molecular Weight | 174.58 g/mol | [2][3] |

| Appearance | White to yellowish low-melting crystalline solid | [1] |

| Melting Point | 32-36 °C | [3][4] |

| Boiling Point | 114-116 °C at 3 mbar | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [1] |

| CAS Number | 2144-37-8 | [2] |

Synthesis of the Core Compound